molecular formula C12H14N4O2S2 B4559897 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B4559897
M. Wt: 310.4 g/mol
InChI Key: SZDKROJCMJPLHJ-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. This particular compound has gained attention due to its potential biological activities, including antimicrobial and urease inhibitory properties .

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications, including :

    Chemistry: The compound is used as a building block for the synthesis of other thiadiazole derivatives with potential biological activities.

    Biology: It is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.

    Medicine: The compound has been evaluated for its urease inhibitory activity, which is important for the treatment of infections caused by urease-producing bacteria such as Helicobacter pylori.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and agrochemicals.

Preparation Methods

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide can be achieved through a multi-step process. One common synthetic route involves the following steps :

    Starting Materials: Amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide.

    Step 1: Reaction of amines with 2-chloroacetyl chloride to form the corresponding acetamide.

    Step 2: Condensation of the acetamide with hydrazinecarbothioamide to form the thiadiazole ring.

    Step 3: Introduction of the ethoxyphenyl group through nucleophilic substitution.

The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reactions. Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including :

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiadiazole ring or the acetamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyphenyl group can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. For example, its urease inhibitory activity is attributed to its ability to bind to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition disrupts the survival of urease-producing bacteria, making it a potential candidate for treating infections caused by such bacteria.

Comparison with Similar Compounds

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide can be compared with other thiadiazole derivatives, such as :

    2-amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and anti-inflammatory properties.

    5-amino-1,3,4-thiadiazole-2-sulfonamide: Used as a potential scaffold for developing antibacterial agents.

    2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Studied for its anticancer properties.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S2/c1-2-18-9-5-3-8(4-6-9)14-10(17)7-19-12-16-15-11(13)20-12/h3-6H,2,7H2,1H3,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDKROJCMJPLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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